molecular formula C5H11BrN2 B13805742 5-Bromopentanimidamide CAS No. 885959-45-5

5-Bromopentanimidamide

Cat. No.: B13805742
CAS No.: 885959-45-5
M. Wt: 179.06 g/mol
InChI Key: NVSZRILZXPKLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromopentanimidamide is an organic compound with the molecular formula C5H11BrN2 It is a brominated derivative of pentanimidamide, characterized by the presence of a bromine atom attached to the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopentanimidamide typically involves the bromination of pentanimidamide. One common method is the reaction of pentanimidamide with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pentane chain.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromopentanimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding brominated carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding pentanimidamide.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.

Major Products Formed

    Oxidation: Brominated carboxylic acids.

    Reduction: Pentanimidamide.

    Substitution: Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

5-Bromopentanimidamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromopentanimidamide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopentanoic acid: A brominated carboxylic acid with similar structural features.

    5-Bromo-1-pentene: An unsaturated brominated compound used in organic synthesis.

    5-Bromoisatin: A brominated derivative of isatin with applications in medicinal chemistry.

Uniqueness

5-Bromopentanimidamide is unique due to its specific structure, which combines the properties of brominated compounds with those of amidines

Properties

CAS No.

885959-45-5

Molecular Formula

C5H11BrN2

Molecular Weight

179.06 g/mol

IUPAC Name

5-bromopentanimidamide

InChI

InChI=1S/C5H11BrN2/c6-4-2-1-3-5(7)8/h1-4H2,(H3,7,8)

InChI Key

NVSZRILZXPKLDQ-UHFFFAOYSA-N

Canonical SMILES

C(CCBr)CC(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.